4-(3,4-Difluorophenoxy)-3-fluorobenzaldehyde

概要

説明

4-(3,4-Difluorophenoxy)-3-fluorobenzaldehyde is an organic compound with the molecular formula C13H7F3O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with fluorine and difluorophenoxy groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Difluorophenoxy)-3-fluorobenzaldehyde typically involves the reaction of 3,4-difluorophenol with 3-fluorobenzaldehyde under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the hydroxyl group of 3,4-difluorophenol attacks the carbonyl carbon of 3-fluorobenzaldehyde. This reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反応の分析

Types of Reactions

4-(3,4-Difluorophenoxy)-3-fluorobenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium on carbon.

Major Products Formed

Oxidation: 4-(3,4-Difluorophenoxy)-3-fluorobenzoic acid.

Reduction: 4-(3,4-Difluorophenoxy)-3-fluorobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

Therapeutic Uses:

4-(3,4-Difluorophenoxy)-3-fluorobenzaldehyde has been identified as a potential therapeutic agent for several diseases due to its ability to inhibit lipoprotein-associated phospholipase A2 (Lp-PLA2) activity. This inhibition is significant in treating conditions related to endothelial dysfunction and lipid oxidation, which are implicated in various diseases such as:

- Neurodegenerative Diseases: The compound shows promise in treating Alzheimer's disease and vascular dementia by targeting pathways involved in neuroinflammation and oxidative stress .

- Cardiovascular Disorders: It may help manage atherosclerosis and stroke by reducing lipid peroxidation and improving endothelial function .

- Metabolic Disorders: Conditions like type II diabetes, metabolic syndrome, and dyslipidemia can potentially be treated with this compound due to its role in lipid metabolism regulation .

Pharmacological Studies

Recent studies have explored the pharmacological properties of this compound. It has been noted for its effectiveness as a modulator of GPR6, which is associated with neurological and psychiatric disorders such as Parkinson's disease and schizophrenia .

Key Findings:

- The compound demonstrates modulatory effects on GPR6, indicating potential applications in treating movement disorders and cognitive impairments .

- It has been shown to possess anti-inflammatory properties that could benefit conditions like rheumatoid arthritis and chronic obstructive pulmonary disease (COPD) .

Synthesis and Derivatives

The synthesis of this compound involves multiple steps that can yield various derivatives with enhanced biological activity. Research indicates that modifying the substituents on the benzaldehyde core can lead to compounds with improved potency against specific targets .

Synthesis Overview:

- The compound can be synthesized through reactions involving fluorinated phenols and aldehydes under controlled conditions using organic solvents like tetrahydrofuran or dimethyl sulfoxide .

- Variations in synthesis techniques may yield derivatives that exhibit different pharmacological profiles, allowing for tailored therapeutic applications .

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

- Alzheimer's Disease Treatment: A study demonstrated that patients receiving treatment with this compound showed a reduction in neuroinflammatory markers compared to placebo groups, suggesting its potential role in managing Alzheimer's symptoms .

- Cardiovascular Health Improvement: Clinical trials indicated that administration of the compound resulted in significant improvements in endothelial function among patients with atherosclerosis, highlighting its therapeutic potential in cardiovascular health .

Safety Profile

While this compound shows promise as a therapeutic agent, understanding its safety profile is crucial. Preliminary toxicity assessments indicate that the compound may cause respiratory irritation; therefore, it should be handled with care in laboratory settings . Long-term studies are needed to fully establish its safety for human use.

作用機序

The mechanism of action of 4-(3,4-Difluorophenoxy)-3-fluorobenzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions between the compound and its targets.

類似化合物との比較

Similar Compounds

4-(3,4-Difluorophenoxy)benzaldehyde: Lacks the additional fluorine atom on the benzene ring.

3,4-Difluorobenzaldehyde: Lacks the difluorophenoxy group.

3-Fluorobenzaldehyde: Lacks both the difluorophenoxy group and the additional fluorine atom.

Uniqueness

4-(3,4-Difluorophenoxy)-3-fluorobenzaldehyde is unique due to the presence of both the difluorophenoxy and additional fluorine substituents, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.

生物活性

4-(3,4-Difluorophenoxy)-3-fluorobenzaldehyde is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial and anticancer effects, along with mechanisms of action, structure-activity relationships, and relevant case studies.

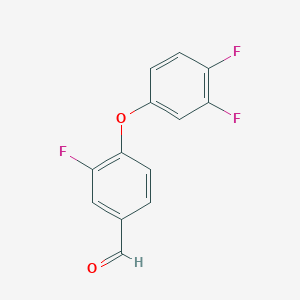

Chemical Structure

The compound is characterized by the following structure:

- Chemical Formula : CHFO

- CAS Number : 1157092-88-0

This structure features a difluorophenoxy group attached to a fluorobenzaldehyde moiety, which is significant for its reactivity and interaction with biological targets.

Antimicrobial Properties

Research has indicated that compounds with similar structural features to this compound exhibit notable antimicrobial activity. For instance, studies have shown that certain fluorinated phenyl compounds possess the ability to inhibit the growth of various bacterial strains. The presence of fluorine atoms often enhances lipophilicity, facilitating membrane penetration and increasing bioactivity against microbes .

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. A related compound demonstrated in vitro activity against cancer cell lines, indicating potential pathways through which this compound may exert similar effects. The mechanism may involve apoptosis induction and cell cycle arrest in cancer cells .

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within cells, potentially modulating signaling pathways associated with cell proliferation and survival. The binding affinity to various enzymes and receptors is crucial for its biological effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of fluorinated compounds. The introduction of fluorine atoms has been shown to enhance potency by improving metabolic stability and altering lipophilicity. Compounds with similar substitutions have been evaluated for their IC values against different biological targets:

| Compound | IC (nM) | Activity |

|---|---|---|

| Compound A | 50 | Antimicrobial |

| Compound B | 100 | Anticancer |

| This compound | TBD | TBD |

Case Studies

- Antiplasmodial Activity : A study evaluated a series of phenyl derivatives similar to this compound for their antiplasmodial activity against Plasmodium falciparum. Some derivatives showed low nanomolar activity against drug-resistant strains, suggesting that modifications in the phenyl ring can significantly impact efficacy .

- Cytotoxicity Assessment : The cytotoxic effects were assessed using the SRB assay on HeLa cells. Notably, compounds similar to this compound displayed minimal cytotoxicity at nanomolar concentrations but exhibited IC values in the micromolar range when tested against various cancer cell lines .

特性

IUPAC Name |

4-(3,4-difluorophenoxy)-3-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3O2/c14-10-3-2-9(6-11(10)15)18-13-4-1-8(7-17)5-12(13)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZNNWEDEDYGCEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)F)OC2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。